molecular formula C31H49ClN4O6S B1669572 Isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate hydrochloride CAS No. 119625-53-5

Isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate hydrochloride

Cat. No.: B1669572
CAS No.: 119625-53-5
M. Wt: 641.3 g/mol
InChI Key: CPEDLFSOFJMWGO-AUFFENBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 85339 is an aspartic proteinase inhibitor used in X-ray analysis of peptide-renin complexes.

Properties

CAS No.

119625-53-5

Molecular Formula

C31H49ClN4O6S

Molecular Weight

641.3 g/mol

IUPAC Name

propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-1-oxo-1-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propan-2-yl]amino]butanoate;hydrochloride

InChI

InChI=1S/C31H48N4O6S.ClH/c1-20(2)41-31(40)27(36)24(17-21-11-6-4-7-12-21)33-26(19-42-3)30(39)35-29(38)25(18-22-13-8-5-9-14-22)34-28(37)23-15-10-16-32-23;/h5,8-9,13-14,20-21,23-27,32-33,36H,4,6-7,10-12,15-19H2,1-3H3,(H,34,37)(H,35,38,39);1H/t23-,24-,25-,26-,27+;/m0./s1

InChI Key

CPEDLFSOFJMWGO-AUFFENBXSA-N

SMILES

CC(C)OC(=O)C(C(CC1CCCCC1)NC(CSC)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)O.Cl

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)N[C@@H](CSC)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)O.Cl

Canonical SMILES

CC(C)OC(=O)C(C(CC1CCCCC1)NC(CSC)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)O.Cl

Appearance

Solid powder

Key on ui other cas no.

119625-53-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP 85339
CP-85,339
isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate hydrochloride
Reactant of Route 4
Isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate hydrochloride
Reactant of Route 5
Isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate hydrochloride
Reactant of Route 6
Isopropyl-4-cyclohexyl-2-hydroxy-3-((propyl-L-phenylalanyl-5-methyl-L-cysteinyl)amino)butanoate hydrochloride

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